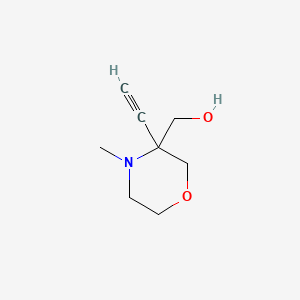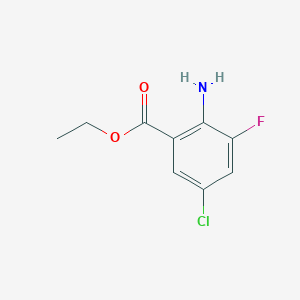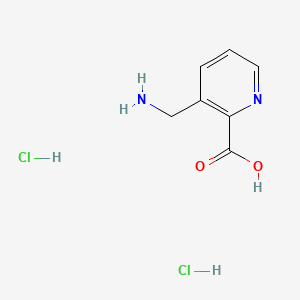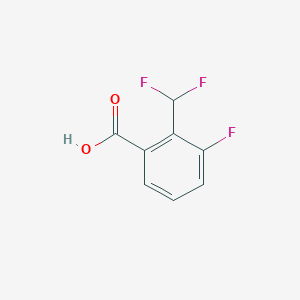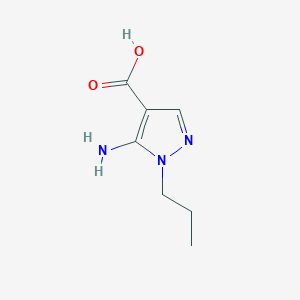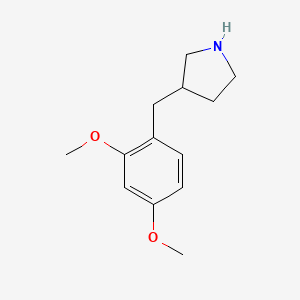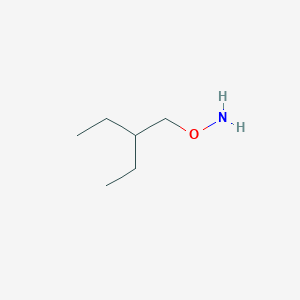
O-(2-ethylbutyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-ethylbutyl)hydroxylamine is a chemical compound belonging to the class of hydroxylamines, which are characterized by the presence of an -NH-OH group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-ethylbutyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar O-alkylation techniques. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-(2-ethylbutyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields primary amines.
Substitution: Forms various O-alkylated or O-arylated hydroxylamines.
Scientific Research Applications
O-(2-ethylbutyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-N, N-N, O-N, and S-N bonds.
Biology: Investigated for its potential role in biochemical pathways involving nitrogen compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-ethylbutyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic attack by various substrates. The molecular targets and pathways involved include the activation of nitrogen atoms and the stabilization of transition states during bond formation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2-ethylbutyl)hydroxylamine is unique due to its specific alkyl substitution, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other hydroxylamines, it offers different steric and electronic properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
854383-21-4 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
O-(2-ethylbutyl)hydroxylamine |
InChI |
InChI=1S/C6H15NO/c1-3-6(4-2)5-8-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
CIRJXCXETKZARV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)

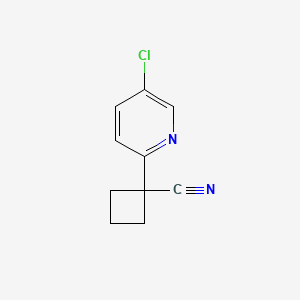
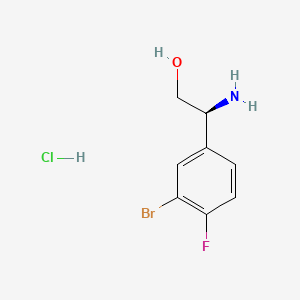
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
